molecular formula C15H18N2 B12435439 1-(4-Phenylphenyl)propylhydrazine CAS No. 92869-78-8

1-(4-Phenylphenyl)propylhydrazine

Cat. No.: B12435439
CAS No.: 92869-78-8
M. Wt: 226.32 g/mol
InChI Key: JANVXFIIOSCFHQ-UHFFFAOYSA-N
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Description

1-(4-Phenylphenyl)propylhydrazine is a substituted phenylhydrazine derivative intended for research and development purposes. Compounds within the phenylhydrazine class are valuable synthetic intermediates in organic chemistry. A prominent application is their role in the Fischer indole synthesis, a classic method for constructing indole rings, which are key structural motifs in many pharmaceuticals and agrochemicals . Furthermore, phenylhydrazine derivatives can be used to form hydrazones with carbonyl groups, a reaction useful for the characterization and separation of aldehydes and ketones . Researchers may also explore the utility of this biphenyl-propyl substituted hydrazine in the synthesis of more complex heterocyclic systems, such as pyrazoles and pyridazines, which are of significant interest in medicinal and pesticide chemistry . This product is strictly for laboratory research and is not certified for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate care, referring to the relevant safety data sheet, as exposure to hydrazine-based chemicals can pose health hazards .

Properties

CAS No.

92869-78-8

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

1-(4-phenylphenyl)propylhydrazine

InChI

InChI=1S/C15H18N2/c1-2-15(17-16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,15,17H,2,16H2,1H3

InChI Key

JANVXFIIOSCFHQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C2=CC=CC=C2)NN

Origin of Product

United States

Preparation Methods

Key Parameters:

  • Solvent: Ethanol, methanol, or DMSO.
  • Base: NaOH or KOH to neutralize HCl.
  • Temperature: Reflux (60–80°C) for 6–12 hours.
  • Yield: 70–85% after recrystallization.

Example (Adapted from):

  • Step 1: Combine 4-phenylphenylpropyl chloride (1.0 mol) with hydrazine hydrate (2.5 mol) in ethanol.
  • Step 2: Add NaOH (2.2 mol) and reflux at 78°C for 8 hours.
  • Step 3: Acidify with HCl, extract with ether, and recrystallize from acetonitrile.
  • Yield: 82% (white crystalline solid; m.p. 128–130°C).

Challenges:

  • Competing di-alkylation requires excess hydrazine (molar ratio 1:2.5).
  • Purification via fractional distillation or column chromatography improves purity.

Reduction of Diazonium Salts

This two-step method, derived from substituted phenylhydrazine syntheses, involves diazotization of an aniline precursor followed by reduction:

Reaction Pathway:

  • Diazotization:
    $$ \text{NH}2\text{-CH}2\text{CH}2\text{CH}2-(4-\text{C}6\text{H}4\text{C}6\text{H}5) + \text{NaNO}2 + \text{HCl} \rightarrow \text{N}2^+\text{-CH}2\text{CH}2\text{CH}2-(4-\text{C}6\text{H}4\text{C}6\text{H}_5) $$
  • Reduction:
    $$ \text{N}2^+\text{-CH}2\text{CH}2\text{CH}2-(4-\text{C}6\text{H}4\text{C}6\text{H}5) + \text{Na}2\text{S}2\text{O}5 \rightarrow \text{NH}2\text{-NH-CH}2\text{CH}2\text{CH}2-(4-\text{C}6\text{H}4\text{C}6\text{H}_5) $$

Optimization Insights:

  • Diazotization: Conduct at 0–5°C to prevent decomposition.
  • Reductant: Sodium pyrosulfite (Na₂S₂O₅) at pH 6–8 enhances selectivity.
  • Yield: 65–75% after acidification and filtration.

Example (Adapted from):

  • Step 1: Diazotize 4-phenylpropylaniline (1.0 mol) with NaNO₂ (1.05 mol) in HCl at 0°C.
  • Step 2: Reduce with Na₂S₂O₅ (2.0 mol) at 60°C for 2 hours.
  • Step 3: Neutralize with NaOH, extract with ethyl acetate, and concentrate.
  • Yield: 68% (pale yellow solid; HPLC purity >98%).

Microwave-Assisted Alkylation

Microwave irradiation significantly accelerates reaction kinetics, as demonstrated in trazodone derivative syntheses.

Procedure:

  • Step 1: Mix 4-phenylphenylpropyl bromide (1.0 mol) with hydrazine hydrate (3.0 mol) in DMF.
  • Step 2: Irradiate at 150 W, 100°C, for 10 minutes.
  • Step 3: Quench with ice water and filter.
  • Yield: 88% (reduced di-alkylation to <5%).

Advantages:

  • Reaction time reduced from 8 hours to 10 minutes.
  • Energy efficiency and improved scalability.

Palladium-Catalyzed Cross-Coupling

A less conventional route involves Suzuki-Miyaura coupling to construct the biphenyl moiety before hydrazine functionalization.

Reaction Sequence:

  • Step 1: Synthesize 4-bromophenylpropylhydrazine via alkylation.
  • Step 2: Cross-couple with phenylboronic acid using Pd(PPh₃)₄.
    $$ \text{NH}2\text{-NH-CH}2\text{CH}2\text{CH}2\text{-C}6\text{H}4\text{Br} + \text{C}6\text{H}5\text{B(OH)}2 \rightarrow \text{NH}2\text{-NH-CH}2\text{CH}2\text{CH}2-(4-\text{C}6\text{H}4\text{C}6\text{H}_5) $$

Conditions:

  • Catalyst: Pd/BINAP or Pd/Xantphos (0.1 mol%).
  • Solvent: Toluene/EtOH (3:1).
  • Yield: 60–70% after column chromatography.

Comparative Analysis of Methods

Method Yield Time Cost Scalability
Alkylation of Hydrazine 75–85% 6–12 h Low High
Diazonium Salt Reduction 65–75% 4–6 h Moderate Moderate
Microwave-Assisted 85–88% 10–15 min High High
Palladium-Catalyzed 60–70% 2–4 h Very High Low

Critical Considerations

Side Reactions:

  • Di-alkylation: Mitigated by excess hydrazine (1:3 molar ratio).
  • Oxidation: Use inert atmospheres (N₂/Ar) to prevent hydrazine degradation.

Purification Techniques:

  • Recrystallization: Acetonitrile or ethanol/water mixtures yield >99% purity.
  • Chromatography: Silica gel (hexane/ethyl acetate) for Pd-catalyzed routes.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Phenylphenyl)propylhydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while substitution reactions can produce various substituted hydrazine derivatives .

Scientific Research Applications

1-(4-Phenylphenyl)propylhydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Phenylphenyl)propylhydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This interaction can affect various cellular pathways, contributing to the compound’s biological activities .

Comparison with Similar Compounds

4-Isopropylphenylhydrazine Hydrochloride
  • Structure : Hydrazine attached to a 4-isopropylphenyl group.
  • Synthesis: Reacted with a benzaldehyde derivative (e.g., 4-[4-(7-chloroquinolin-4-yl)-piperazin-1-ylmethyl]-benzaldehyde) to yield hydrazone derivatives. Reported synthesis yield: 51.4% .
  • Key Differences : The absence of a biphenyl system and propyl chain reduces steric bulk compared to 1-(4-Phenylphenyl)propylhydrazine. The isopropyl group may enhance lipophilicity but limit π-π stacking interactions.
(E)-[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine
  • Structure : Hydrazone (C=N-NH₂) linked to a 4-methoxyphenyl group with a dimethylpropylidene chain.
  • Synthesis : Prepared via condensation reactions, common in hydrazone syntheses. Methoxy groups increase electron density on the aromatic ring, altering reactivity in electrophilic substitutions .
  • Key Differences : The hydrazone functionality (vs. free hydrazine) and methoxy substituent differentiate its chemical behavior, such as reduced nucleophilicity compared to this compound.
(E)-4-Methyl-1-((4-(1-(2-Phenylhydrazineylidene)ethyl)phenyl)sulfonyl)piperidine
  • Structure : Combines a phenylhydrazineylidene group with a sulfonyl-piperidine system.
  • Synthesis: Refluxing phenylhydrazine with enaminones in ethanol/acetic acid. The sulfonyl group enhances solubility in polar solvents .
  • Key Differences : The sulfonyl-piperidine moiety introduces steric hindrance and polar interactions absent in the biphenyl-propylhydrazine structure.

Physicochemical Properties

Compound Molecular Features Key Properties (Inferred)
This compound Biphenyl, propyl chain, hydrazine High lipophilicity; potential for π-π interactions
4-Isopropylphenylhydrazine Isopropylphenyl, hydrazine Moderate lipophilicity; ¹H NMR: δ 1.22 (d, -CH₃), 2.82 (sept, -CH)
(E)-[1-(4-Methoxyphenyl)-...] Methoxyphenyl, hydrazone Increased solubility due to methoxy group
Phenylhydrazine derivatives Varied substituents (Cl, Br, NO₂) Antimicrobial/antioxidant activities reported

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